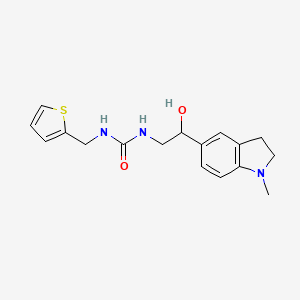
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitors
Urea derivatives, such as those in the study by Vidaluc et al. (1995), have been synthesized and assessed for antiacetylcholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's. This research demonstrates the flexibility of urea compounds in interacting with biological targets, suggesting that similar compounds could be explored for neurological applications (Vidaluc et al., 1995).
PI3 Kinase Inhibition
The stereoselective synthesis and evaluation of urea derivatives as potent PI3 kinase inhibitors, as described by Chen et al. (2010), highlight the role of such compounds in cancer research. These findings underscore the potential of urea derivatives in the development of new therapeutic agents targeting specific pathways involved in cancer progression (Chen et al., 2010).
Synthesis of Hydroxamic Acids and Ureas
Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This research offers a methodological advancement in chemical synthesis, providing a versatile approach to generating urea derivatives for further scientific exploration (Thalluri et al., 2014).
Urease Inhibition
Isoindolin-1-one derivatives, as studied by Peytam et al. (2019), have been evaluated for their urease inhibitory activities. This suggests potential applications in addressing diseases related to urease activity, such as certain types of bacterial infections or conditions influenced by urease-produced ammonia (Peytam et al., 2019).
Metal Chelation and Enzyme Inhibition
Compounds like tetrahydropyrimidine-5-carboxylates have been tested for metal chelating effects and their ability to inhibit acetylcholinesterase and butyrylcholinesterase, as well as carbonic anhydrase enzymes. These activities suggest the potential of urea derivatives in developing treatments for conditions where metal chelation or enzyme inhibition is beneficial (Sujayev et al., 2016).
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-20-7-6-12-9-13(4-5-15(12)20)16(21)11-19-17(22)18-10-14-3-2-8-23-14/h2-5,8-9,16,21H,6-7,10-11H2,1H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKRVVWRKRTKFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
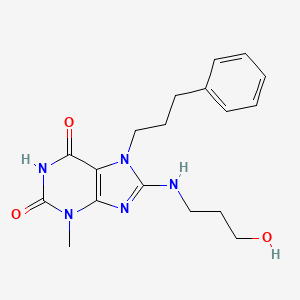
![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2389070.png)
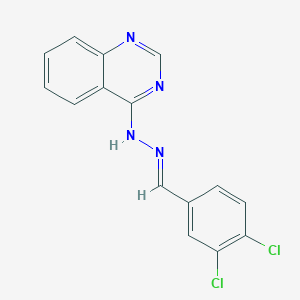
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)
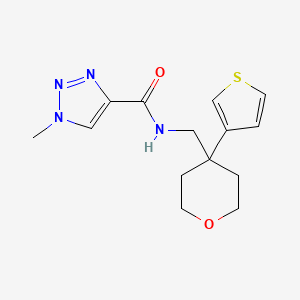
-lambda5-phosphanethione](/img/structure/B2389075.png)
![5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2389076.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2389079.png)
![2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2389081.png)

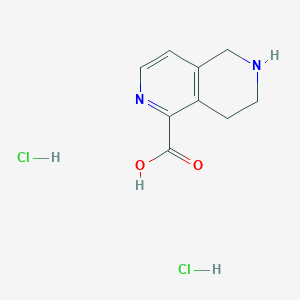
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide](/img/structure/B2389085.png)
![1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2389086.png)
![1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2389088.png)
